molecular formula C11H11NO3 B3277504 Ethyl 3-methoxy-5-cyanobenzoate CAS No. 661458-28-2

Ethyl 3-methoxy-5-cyanobenzoate

Cat. No.: B3277504
CAS No.: 661458-28-2
M. Wt: 205.21 g/mol
InChI Key: GGUMQTRVPNLXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-5-cyanobenzoate is an organic compound with the molecular formula C11H11NO3. It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 3-position, and a cyano group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methoxy-5-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-5-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct cyanation of ethyl 3-methoxybenzoate using a cyanating agent like copper(I) cyanide in the presence of a suitable base. This reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the cyanation reaction, and advanced purification techniques like distillation and crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be targeted by nucleophiles, leading to the formation of substituted derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 3-methoxy-5-aminobenzoate.

    Hydrolysis: 3-methoxy-5-cyanobenzoic acid.

Scientific Research Applications

Ethyl 3-methoxy-5-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-inflammatory drugs.

    Industry: this compound is utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which ethyl 3-methoxy-5-cyanobenzoate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methoxybenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Ethyl 5-cyanobenzoate:

    Methyl 3-methoxy-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both the methoxy and cyano groups, which confer distinct reactivity and versatility in synthetic applications. Its combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds.

Properties

IUPAC Name

ethyl 3-cyano-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUMQTRVPNLXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694875
Record name Ethyl 3-cyano-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661458-28-2
Record name Ethyl 3-cyano-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methoxy-5-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methoxy-5-cyanobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methoxy-5-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methoxy-5-cyanobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methoxy-5-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methoxy-5-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.